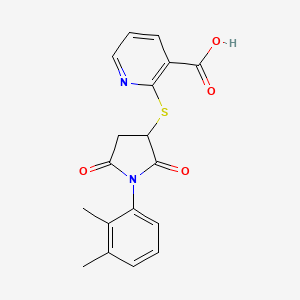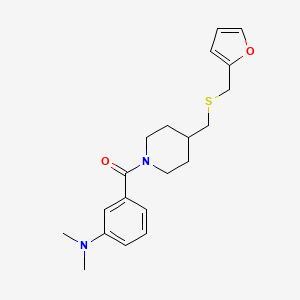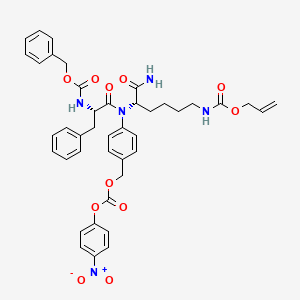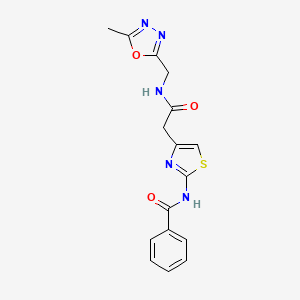![molecular formula C17H12Cl2O2 B2863419 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one CAS No. 726156-98-5](/img/structure/B2863419.png)
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one” is a chemical compound with the CAS Number: 726156-98-5 . It has a molecular weight of 319.19 . The IUPAC name for this compound is 1,1’- (9H-fluorene-3,6-diyl)bis (2-chloroethanone) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H12Cl2O2/c18-8-16 (20)12-3-1-10-5-11-2-4-13 (17 (21)9-19)7-15 (11)14 (10)6-12/h1-4,6-7H,5,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 200-201 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Polymerization
A study by Nedorezova et al. (2005) explored the synthesis of isomeric compounds related to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one and their application in the synthesis of polypropylene. This research demonstrated the use of such compounds in creating polypropylene with a wide range of properties, from rigid thermoplastic to amorphous elastomeric materials (Nedorezova et al., 2005).
Development of Fluorescence Probes
Research by Setsukinai et al. (2003) developed novel fluorescence probes that can detect reactive oxygen species. Compounds structurally similar to this compound were used in this context, highlighting their potential in biological and chemical applications, particularly in visualizing reactive oxygen species in living cells (Setsukinai et al., 2003).
Catalysis and Hydrodechlorination
Lambert et al. (2005) investigated the use of catalysts related to this compound for the hydrodechlorination of 1,2-dichloroethane into ethylene. This study is significant for understanding the catalytic properties of these compounds in chemical transformations (Lambert et al., 2005).
Photocatalytic C–H Activation
Yang et al. (2021) conducted a study involving photocatalytic alkane oxidation, which implicates the involvement of chlorine radicals. The study provides insights into the complex role of chlorine radicals in photocatalytic reactions, relevant to compounds like this compound (Yang et al., 2021).
Antibacterial and Antifungal Activity
A study on the synthesis of novel 1H-indole derivatives, which are structurally related to the chemical , showed significant antimicrobial activity. This research highlights the potential application of such compounds in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Propriétés
IUPAC Name |
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c18-8-16(20)12-3-1-10-5-11-2-4-13(17(21)9-19)7-15(11)14(10)6-12/h1-4,6-7H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLKYBMHESSAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)CCl)C3=C1C=CC(=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2863337.png)
![5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2863338.png)


![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2863349.png)
![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)

![3-(3-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpropanamide](/img/structure/B2863353.png)

